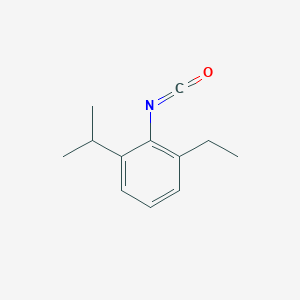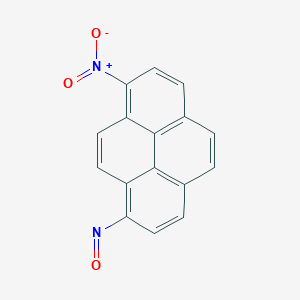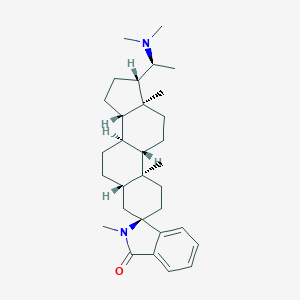![molecular formula C10H11ClO2 B022715 1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one CAS No. 106909-28-8](/img/structure/B22715.png)
1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one, also known as Chloromethylketone (CMK), is a synthetic compound that has been widely used in scientific research for its unique properties. It is a ketone derivative that contains a chloromethyl group and a hydroxyphenyl group. CMK has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism Of Action
CMK acts as a covalent inhibitor of serine proteases by irreversibly binding to the active site of the enzyme. The chloromethyl group of CMK reacts with the serine residue of the enzyme, forming a covalent bond and inhibiting its activity. This mechanism of action has been studied extensively in various proteases, including trypsin, chymotrypsin, and elastase.
Biochemical And Physiological Effects
The biochemical and physiological effects of CMK have been studied in various systems. CMK has been shown to inhibit the activity of proteases in vitro and in vivo, leading to a decrease in proteolytic activity. CMK has also been shown to induce apoptosis in cancer cells by inhibiting proteasome activity and promoting the accumulation of misfolded proteins.
Advantages And Limitations For Lab Experiments
CMK has several advantages for use in lab experiments. It is a potent and specific inhibitor of serine proteases, making it a valuable tool for studying protease function and activity. CMK is also stable and easy to handle, allowing for reproducible results. However, CMK has limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on CMK. One area of interest is the development of new CMK derivatives with improved specificity and potency for different proteases. Another area of interest is the use of CMK in the study of protein degradation pathways and the development of new therapies for diseases such as cancer and neurodegenerative disorders. Additionally, the potential use of CMK in drug discovery and development is an area of active research.
Synthesis Methods
The synthesis of CMK can be achieved through several methods, including the reaction of 4-hydroxyacetophenone with chloromethyl methyl ether, the reaction of 4-hydroxybenzaldehyde with chloroacetyl chloride, and the reaction of 4-hydroxybenzaldehyde with chloromethyl methyl ether. These methods have been optimized to produce high yields of CMK with minimal impurities.
Scientific Research Applications
CMK has been extensively studied for its potential applications in various fields of scientific research. It has been used as a protease inhibitor in enzymatic assays, as a covalent inhibitor of serine proteases, and as a tool to study the structure and function of proteases. CMK has also been used in the synthesis of various compounds, including peptides and peptidomimetics.
properties
CAS RN |
106909-28-8 |
|---|---|
Product Name |
1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one |
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-4-hydroxyphenyl]propan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-2-9(12)7-3-4-10(13)8(5-7)6-11/h3-5,13H,2,6H2,1H3 |
InChI Key |
PKTAOUSNHLFLOJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=C(C=C1)O)CCl |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)O)CCl |
synonyms |
1-Propanone,1-[3-(chloromethyl)-4-hydroxyphenyl]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



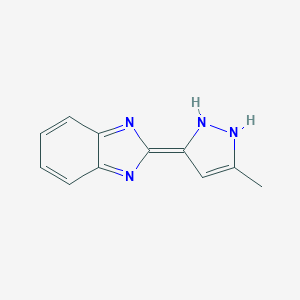
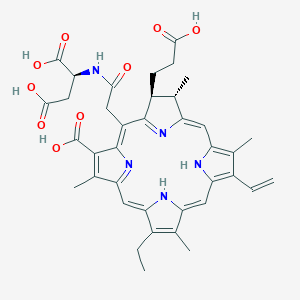
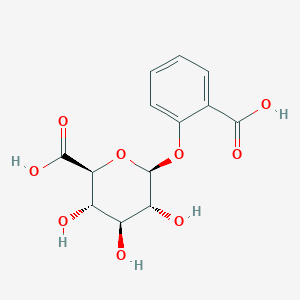
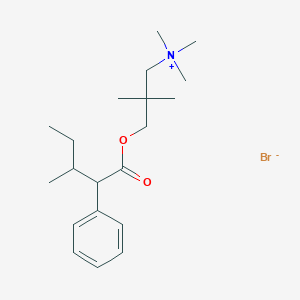

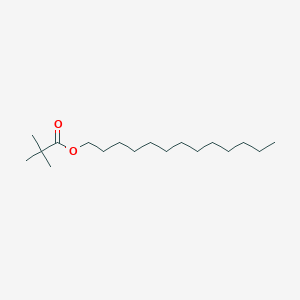
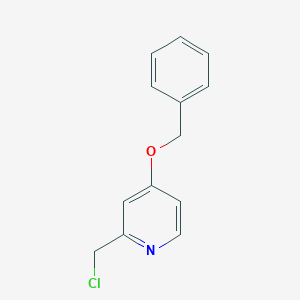
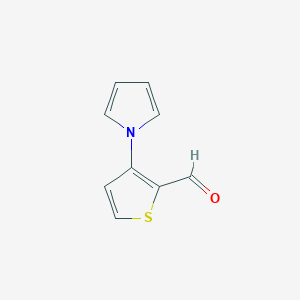
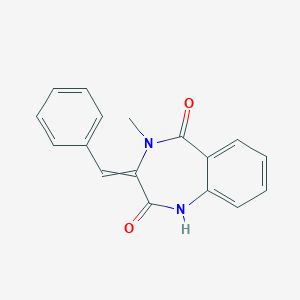
![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)

